molecular formula C8H11F2NSi B11905486 3,5-Difluoro-4-(trimethylsilyl)pyridine

3,5-Difluoro-4-(trimethylsilyl)pyridine

Cat. No.: B11905486
M. Wt: 187.26 g/mol
InChI Key: AXNHACKEUUNOMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction of pentafluoropyridine with trimethylsilyl chloride under basic conditions . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution.

Industrial Production Methods

Industrial production methods for 3,5-Difluoro-4-(trimethylsilyl)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cross-Coupling: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridines.

    Cross-Coupling: Biaryl compounds.

Scientific Research Applications

3,5-Difluoro-4-(trimethylsilyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(trimethylsilyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The trimethylsilyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-(trifluoromethyl)pyridine
  • 2,3-Difluoro-4-(trifluoromethyl)pyridine
  • 2,6-Difluoro-3-(trifluoromethyl)pyridine
  • 2-Fluoro-3-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(difluoromethyl)pyridine

Uniqueness

3,5-Difluoro-4-(trimethylsilyl)pyridine is unique due to the presence of both fluorine atoms and a trimethylsilyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H11F2NSi

Molecular Weight

187.26 g/mol

IUPAC Name

(3,5-difluoropyridin-4-yl)-trimethylsilane

InChI

InChI=1S/C8H11F2NSi/c1-12(2,3)8-6(9)4-11-5-7(8)10/h4-5H,1-3H3

InChI Key

AXNHACKEUUNOMC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=NC=C1F)F

Origin of Product

United States

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